

Application Notes and Protocols for ZEN-3862 in Cell Culture Experiments

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Compound of Interest

Compound Name: ZEN-3862

Cat. No.: B10821721

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Introduction

ZEN-3862 is a potent inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, demonstrating significant activity against BRD4.[1] BET proteins are key epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell proliferation, apoptosis, and inflammation. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific genomic loci. Inhibition of this interaction by **ZEN-3862** leads to the downregulation of key oncogenes, such as c-MYC, and subsequent anti-proliferative effects in various cancer models. These characteristics make **ZEN-3862** a compelling candidate for therapeutic development and a valuable tool for cancer research.

A related BET inhibitor, ZEN-3365, has been shown to target the Hedgehog signaling pathway in acute myeloid leukemia (AML), reducing GLI promoter activity and inhibiting cancer cell growth.[2][3][4] The experimental protocols and data presented in these application notes are primarily based on studies involving the closely related compound ZEN-3365 and should be adapted and optimized for specific cell lines and experimental conditions when using **ZEN-3862**.

Data Presentation

Table 1: In Vitro Activity of **ZEN-3862**

Target	IC50 (μM)
BRD4 (BD1)	0.16
BRD4 (BD2)	0.13

Data sourced from Kharenko OA, et al. J Med Chem. 2018.[1]

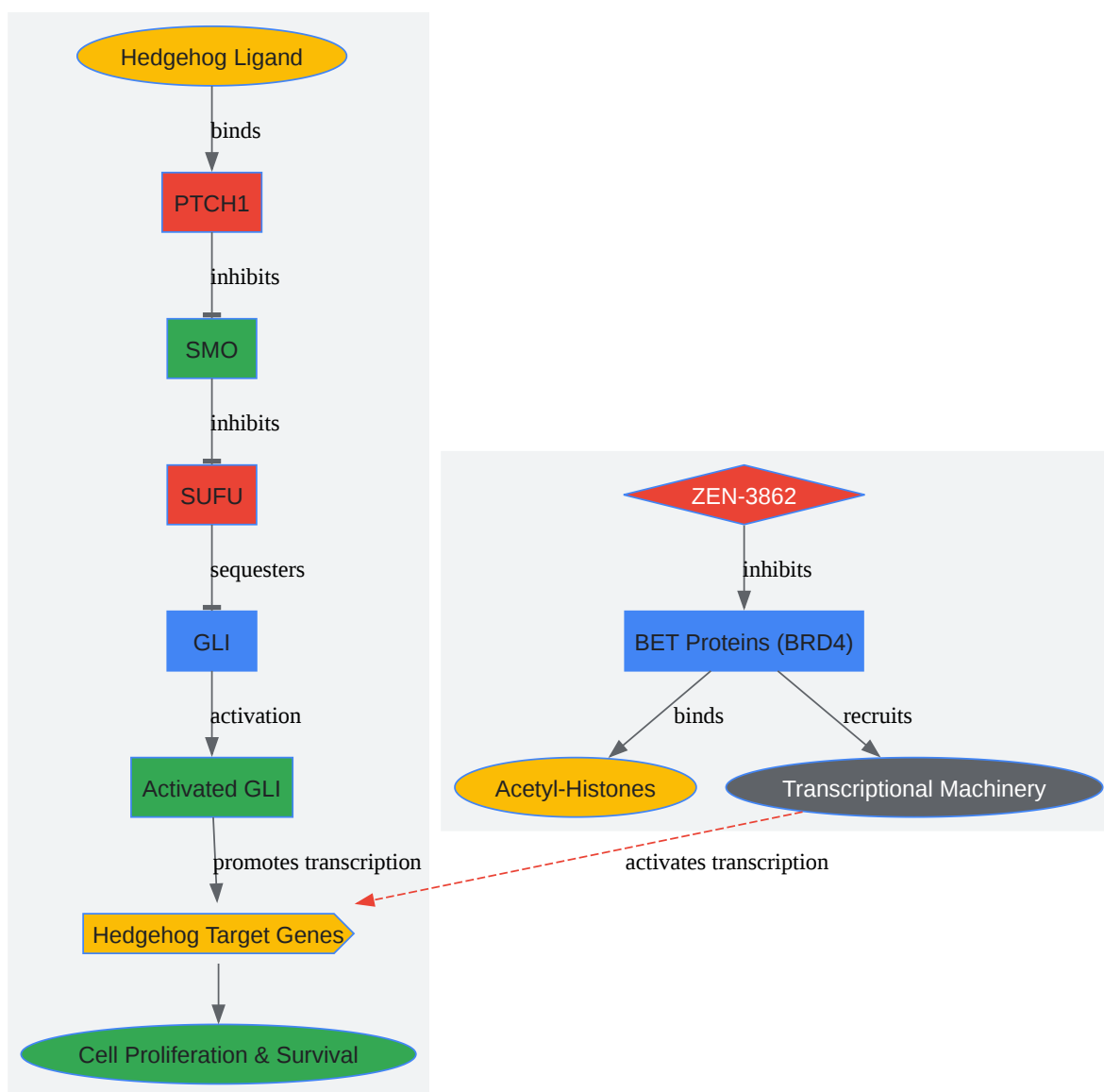
Table 2: Effective Concentrations of the related BET inhibitor ZEN-3365 in AML Cell Lines

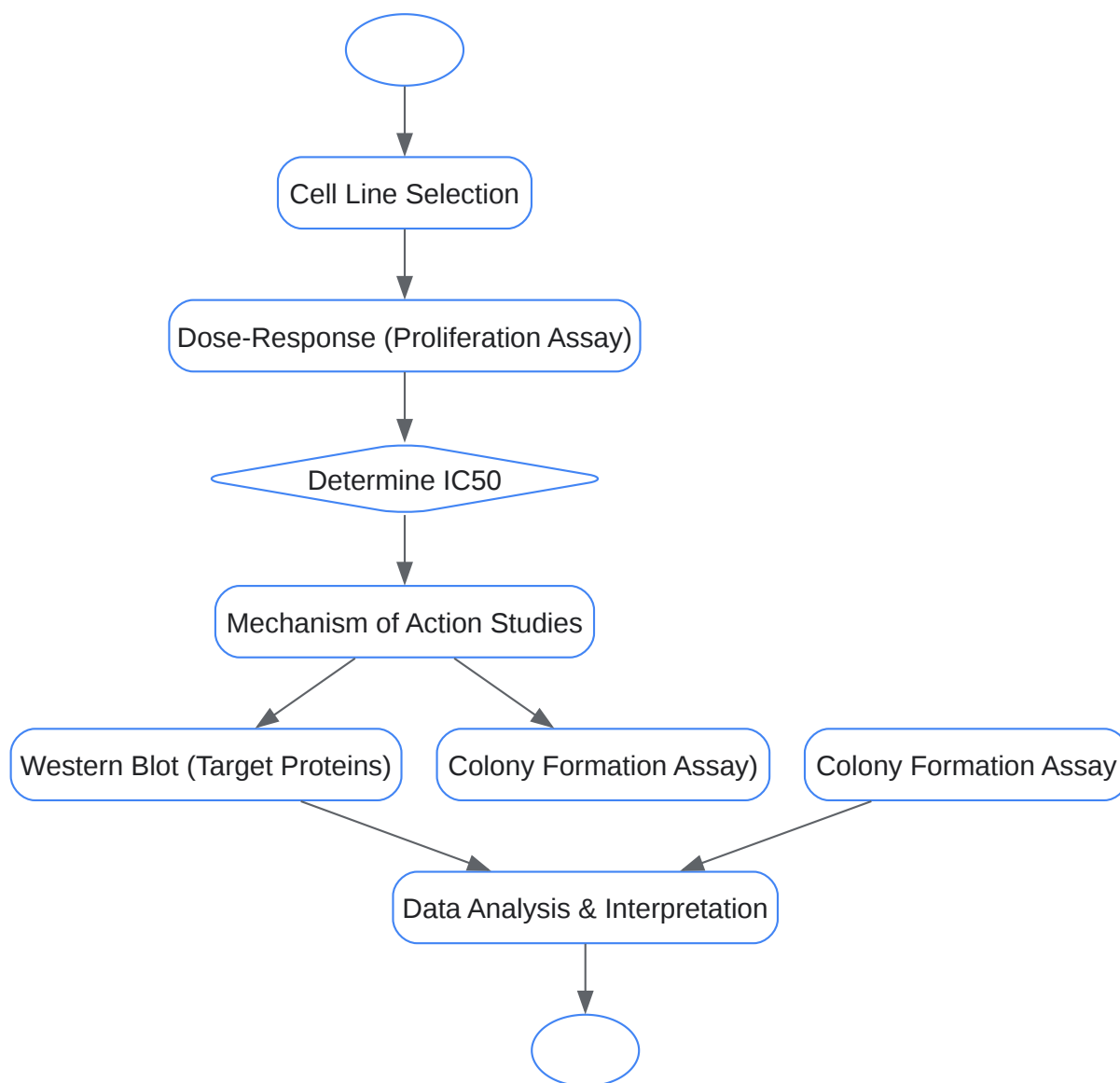
Cell Line	Assay	Concentration Range	Duration	Observed Effect
MV4-11, MOLM13, OCI-AML3	Western Blot (GLI1 expression)	100 - 200 nM	3 days	Dose-dependent decrease in GLI1 protein
MV4-11, HL-60, Kasumi-1, OCI-AML3	GLI Reporter Assay	25 - 2500 nM	24 hours	Dose-dependent decrease in GLI reporter activity
MV4-11, HL60, KG-1, MOLM13, Kasumi-1, OCI-AML3	Proliferation Assay	100 - 200 nM (in combination with GANT-61)	Not Specified	Significantly reduced cell growth
AML Cell Lines	Colony Formation Assay	Not Specified	7 days	Decreased number of colonies

Data is based on studies with ZEN-3365.[2][4][5]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a BET inhibitor like **ZEN-3862** in the context of the Hedgehog signaling pathway, based on findings with the related compound ZEN-3365.





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